molecular formula C17H25ClN2O B7921171 1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone

1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone

Cat. No.: B7921171
M. Wt: 308.8 g/mol
InChI Key: FHSNZIJDISKMCR-UHFFFAOYSA-N
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Description

1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone (CAS: 1354019-88-7) is a pyrrolidine-based tertiary amine derivative featuring a chloro-ethanone functional group. Its molecular formula is C₁₆H₂₃ClN₂O, with a molecular weight of 294.82 g/mol . The compound contains a benzyl-isopropyl-amine moiety attached to the pyrrolidine ring via a methyl linker at position 3, while the chloro-ethanone group is positioned at the pyrrolidine’s nitrogen (position 1). However, the compound is currently listed as discontinued in commercial catalogs, limiting its accessibility for research .

Properties

IUPAC Name

1-[3-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-14(2)20(11-15-6-4-3-5-7-15)13-16-8-9-19(12-16)17(21)10-18/h3-7,14,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSNZIJDISKMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the chlorination of the ethanone moiety under controlled conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloroethanone Moiety

The α-chlorine atom exhibits significant electrophilic character, enabling substitution reactions with various nucleophiles:

Reaction TypeReagents/ConditionsProduct FormedKey Characteristics
AmidationNH₃ or primary amines2-Amino-1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanoneForms amide bonds for peptide coupling
AlkoxylationR-OH (alcohols)2-Alkoxy-1-{3-[(Benzyl...}-ethanoneRequires base catalysis (e.g., K₂CO₃)
Thioether FormationR-SH (thiols)2-(Alkylthio)-1-{3-[(Benzyl...}-ethanoneEnhanced nucleophilicity of thiols accelerates reaction

Mechanistic Insight :
The reaction proceeds via an SN² mechanism at the chlorinated carbon, with the pyrrolidine nitrogen potentially stabilizing the transition state through intramolecular hydrogen bonding.

Amine Functional Group Reactivity

The benzyl-isopropyl tertiary amine participates in characteristic nitrogen-centered reactions:

Alkylation/Acylation

ReactionReagentsOutcomeApplication
Quaternary Salt FormationMethyl iodideN-methylated ammonium saltEnhances water solubility
AcylationAcetyl chlorideN-acetyl derivativeModifies pharmacokinetic properties

Oxidation

Susceptible to oxidation by H₂O₂ or mCPBA, forming N-oxide derivatives that alter electronic properties of the pyrrolidine ring.

Ketone-Mediated Reactions

The ethanone group enables carbonyl chemistry:

Reaction TypeConditionsProductNotes
Grignard AdditionRMgX in dry etherTertiary alcohol derivativesRequires inert atmosphere
CondensationNH₂OH·HClOxime formationUsed for crystallography studies
ReductionNaBH₄ or LiAlH₄2-Chloro-1-{3-[(Benzyl...}-ethanolAlters hydrogen-bonding capacity

Acidic Hydrolysis

Under HCl (6M, reflux):

  • Chloro group hydrolyzes to hydroxyl group

  • Forms 1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-hydroxy-ethanone

Basic Hydrolysis

NaOH (1M, 60°C) induces:

  • Elimination reactions competing with substitution

  • Risk of pyrrolidine ring degradation at >80°C

Catalytic Transformations

Pd/C-mediated hydrogenation demonstrates:

  • Benzyl group reduction to cyclohexylmethyl (20 psi H₂, 50°C)

  • Chlorine removal requires higher pressures (50+ psi)

Reaction Stability Considerations

Critical parameters influencing reaction outcomes:

  • Temperature : >100°C promotes decomposition via retro-Mannich pathways

  • pH : Stable in neutral conditions (pH 6–8) but degrades rapidly at pH <3 or >10

  • Solvent Compatibility :

    • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions

    • Non-polar solvents (toluene) favor amine alkylation

This compound's multifunctional architecture enables its use as a versatile intermediate in medicinal chemistry, particularly for developing:

  • Neurotransmitter analogs via amine modifications

  • Prodrugs through ketone derivatization

  • Catalytic ligands via nitrogen coordination

Experimental validation through NMR (¹H/¹³C) and LC-MS remains essential for characterizing reaction products .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in the field of medicinal chemistry. Its structural components suggest potential activity as a pharmacological agent:

  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for developing drugs targeting neurological disorders. Research indicates that similar compounds can act as modulators for neurotransmitter receptors, potentially offering therapeutic benefits for conditions like anxiety and depression.
  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. This could be attributed to their influence on serotonin and norepinephrine pathways .

Drug Development

The compound is being investigated for its role in drug development processes:

  • Lead Compound : As a lead compound, it can be modified to enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile .
  • Synthesis of Analogues : Researchers are synthesizing analogues to explore variations in biological activity. This approach helps identify more potent or selective compounds for specific therapeutic targets.

Material Science

Beyond pharmacological applications, 1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone may find utility in material science:

  • Polymer Chemistry : The compound's reactive chloro group can facilitate polymerization processes, leading to the development of new materials with tailored properties for applications in coatings and adhesives.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antidepressant Potential

A study conducted on related compounds demonstrated significant antidepressant effects in rodent models, suggesting that modifications to the benzyl-isopropyl-amino structure could enhance efficacy. These findings indicate a promising avenue for further research into the therapeutic potential of this compound .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound has revealed insights into its stability and reactivity under various conditions. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis and provided data on the purity and structural integrity necessary for further biological testing .

Mechanism of Action

The mechanism of action of 1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents (Position) Ring Type Molecular Formula Molecular Weight (g/mol) Commercial Availability
1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone Benzyl-isopropyl (C3) Pyrrolidine C₁₆H₂₃ClN₂O 294.82 Discontinued
1-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone Benzyl-methyl (C3) Pyrrolidine C₁₅H₂₁ClN₂O 280.80* Discontinued
1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone Benzyl-ethyl (C3) Pyrrolidine C₁₆H₂₃ClN₂O 294.82 Discontinued
1-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone Benzyl-isopropyl (C2) Pyrrolidine C₁₆H₂₃ClN₂O 294.82 Discontinued
1-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone Benzyl-cyclopropyl (C3) Piperidine C₁₇H₂₃ClN₂O 308.84* Unknown
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone Benzyl-ethyl (C3) Piperidine C₁₆H₂₃ClN₂O 294.82 Available

Note: Molecular weights marked with * are calculated based on formulas derived from substituent changes.

Key Observations

Cyclopropyl substituents (e.g., in piperidine analogs) introduce rigidity, which may influence conformational stability .

Ring-Type Influence :

  • Piperidine analogs (6-membered ring) exhibit larger ring strain compared to pyrrolidine (5-membered), affecting conformational flexibility and intermolecular interactions .

Positional Isomerism: Shifting the benzyl-isopropyl-amino group from C3 to C2 on pyrrolidine alters spatial orientation, which could impact interactions with biological targets .

Research Implications

While direct experimental data (e.g., bioactivity, melting points) are absent in the provided evidence, structural comparisons highlight the following hypotheses:

  • The target compound’s bulky isopropyl group may hinder passive diffusion across cell membranes compared to smaller substituents like methyl .
  • Piperidine-based analogs might exhibit distinct pharmacokinetic profiles due to differences in ring size and basicity .

Further studies focusing on synthesis optimization and in vitro screening are necessary to validate these hypotheses.

Biological Activity

1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H23ClN2OC_{16}H_{23}ClN_2O with a molecular weight of approximately 294.82 g/mol. Its structure includes a pyrrolidine ring, a benzyl group, and a chloroethanone moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₃ClN₂O
Molecular Weight294.82 g/mol
CAS Number1354000-98-8
Melting PointNot available
Boiling PointNot available

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication processes.

In vitro tests demonstrated that related compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 180 nM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting a potential for developing new treatments against resistant bacterial infections .
  • Neuropharmacological Effects : Another research focused on the neuropharmacological properties of similar compounds, revealing that they could modulate neurotransmitter systems, particularly affecting dopamine and serotonin pathways. Such modulation suggests potential applications in treating neuropsychiatric disorders .
  • Cytotoxicity Studies : Cytotoxicity assays performed on human cell lines showed that while some derivatives exhibited antibacterial properties, they also demonstrated varying degrees of cytotoxicity. This highlights the importance of structure-activity relationship studies to optimize therapeutic profiles .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds interacting with specific enzymes involved in bacterial metabolism.
  • Membrane Disruption : Alterations in membrane integrity leading to cell lysis.
  • DNA Interference : Binding to DNA or RNA structures disrupting replication and transcription processes.

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